2(1H)-Pyridinone, 3,4-dihydro-
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydropyridin-2(1H)-ones has been explored through various methods. A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed, leading to the efficient creation of these compounds. The process is influenced by the structure of the cyclic 1,3-diketone used, which determines the formation of either pyridinone or pyran derivatives . Another approach utilizes Vilsmeier-Ha
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Sulfolene Pyridinones as Precursors : Sulfolene derivatives of 2(1H)-pyridinone have been utilized as precursors for generating ortho-quinodimethanes, which are then trapped in situ by dienophiles. This process illustrates the compound's role in facilitating complex cycloaddition reactions, a cornerstone of synthetic organic chemistry (Govaerts et al., 2002).
Halogenated Derivatives Synthesis : The synthesis of polysubstituted 3-halo-2(1H)-pyridinones from acyclic substrates showcases the compound's adaptability in introducing functional groups that can further undergo various organic transformations, highlighting its significance in developing new synthetic routes (Agami et al., 2002).
Four-Component Reactions : A protocol for the synthesis of diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions demonstrates the compound's utility in constructing complex heterocycles efficiently, which are of significant interest in various chemical and pharmaceutical applications (Sun et al., 2011).
Medicinal Chemistry Applications
Synthesis of Bioactive Derivatives : Research into 4(1H)-pyridinone derivatives has explored their potential in producing compounds with analgesic and anti-inflammatory activities, indicating the structural importance of the 2(1H)-pyridinone scaffold in drug design and discovery (Oztürk et al., 2001).
Building Blocks for Synthetic Relevance : The 3,4-dihydro-2(1H)-pyridones and their derivatives are highlighted for their biological activity and synthetic versatility. Their role as precursors to various biologically active compounds underlines their significance in the development of new therapeutic agents, showcasing the compound's broad applicability in medicinal chemistry (Chalán-Gualán et al., 2022).
Material Science and Other Applications
Optical and Junction Characteristics : Investigations into the structural and optical properties of pyridine derivatives, including those related to 2(1H)-pyridinone, have led to insights into their potential applications in materials science, such as in the development of photosensors and other electronic devices (Zedan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOODPZCZLCUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447514 | |
Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 3,4-dihydro- | |
CAS RN |
57147-25-8 | |
Record name | 3,4-Dihydro-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydropyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDRO-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0LO6RP873 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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